molecular formula C5H8O2 B2818360 (R)-4-Methyldihydrofuran-2(3H)-one CAS No. 65284-00-6

(R)-4-Methyldihydrofuran-2(3H)-one

Cat. No. B2818360
CAS RN: 65284-00-6
M. Wt: 100.117
InChI Key: ALZLTHLQMAFAPA-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-4-Methyldihydrofuran-2(3H)-one” is a chemical compound with the molecular formula C5H8O2 . It is a key intermediate in the diastereoselective synthesis of Brivaracetam, an active ingredient with antiepileptic properties belonging to the racetam family .


Synthesis Analysis

The synthesis of “®-4-Methyldihydrofuran-2(3H)-one” involves a series of chemical reactions. The process starts with the addition of a solution of H5IO6 to a solution of ®-2-benzylpentyl acetate in CCl4 and CH3CN at 0 °C . The mixture is then stirred vigorously for 20 hours at room temperature . The reaction is quenched with Et2O, and the mixture is extracted with Et2O . The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and filtered . The solvent is removed, and the residue is purified by column chromatography on silica gel and distillation .


Molecular Structure Analysis

The molecular structure of “®-4-Methyldihydrofuran-2(3H)-one” is represented by the formula C5H8O2 . Further analysis of the molecular structure can be done using techniques such as NMR, HPLC, LC-MS, UPLC, and more .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “®-4-Methyldihydrofuran-2(3H)-one” include the reaction of ®-2-benzylpentyl acetate with H5IO6 in a mixture of CCl4 and CH3CN . This is followed by the addition of RuCl3·nH2O, stirring, quenching, extraction, washing, drying, filtering, and purification .


Physical And Chemical Properties Analysis

“®-4-Methyldihydrofuran-2(3H)-one” is a yellow oily liquid, slightly soluble in chloroform, methanol, and ethanol . It needs to be stored at 2-8°C . The boiling point is predicted to be 226.3±8.0 °C, and the density is predicted to be 0.983±0.06 g/cm3 .

Scientific Research Applications

Safety and Hazards

The safety data sheet for “®-4-Methyldihydrofuran-2(3H)-one” indicates that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include wearing protective gloves and eye/face protection .

Future Directions

The future directions for the use of “®-4-Methyldihydrofuran-2(3H)-one” could include its application in the synthesis of other pharmaceutical compounds. As it is a key intermediate in the synthesis of Brivaracetam, it may also find use in the synthesis of other drugs in the racetam family .

properties

IUPAC Name

(4R)-4-methyloxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-4-2-5(6)7-3-4/h4H,2-3H2,1H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZLTHLQMAFAPA-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The process is carried out as in Examples 1 - 5 using 50.0 grams of a methanolic co-distillate (boiling range 66° - 78° C) containing 14.8 grams of 2-methoxy-4-methyltetrahydrofuran derived from methallyl alcohol as described in step (a), 30 ml of water and 5.0 grams of powdered copper chromite (Catalysts and Chemicals Co.). The mixture is heated at 180° C under 1000 psi of hydrogen for one hour. Analysis of the product mixture shows the presence of 9.3 grams of 2-methyl-1,4-butandiol (70% yield) and about 0.5 grams of 3-methyl-4-butyrolactone (4% yield).
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 g
Type
catalyst
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

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